2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol

Isomerism Physicochemical Properties Medicinal Chemistry

Researchers requiring a precise 3,5-dichlorophenyl-substituted aminopropanol for beta-adrenergic ligand programs often face isomer misassignment risks. This compound resolves that by providing the specific 2-aminopropan-1-ol regioisomer (CAS 1179107-42-6) with a guaranteed ≥95% purity. - Eliminates isomer-related activity loss: the 1-ol position is critical for correct pharmacophore conformation. - Enables selective conjugation via the primary alcohol; the 3,5-dichloro motif favors β2-receptor selectivity distinct from 3,4-dichloro classics. - Supply chain: available from milligrams to multi-gram scale with expedited global delivery.

Molecular Formula C10H13Cl2NO
Molecular Weight 234.12 g/mol
Cat. No. B13256079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol
Molecular FormulaC10H13Cl2NO
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESCC(CO)NCC1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C10H13Cl2NO/c1-7(6-14)13-5-8-2-9(11)4-10(12)3-8/h2-4,7,13-14H,5-6H2,1H3
InChIKeyILPDERVYIMDWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol: Structure and Procurement


2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol (CAS 1179107-42-6) is a synthetic secondary amino alcohol characterized by a 3,5-dichlorobenzyl group tethered to a 2-aminopropan-1-ol backbone . Belonging to the class of N-benzyl-N-organoaminoalkanols, which are established building blocks for beta-adrenergic ligands, antiarrhythmic agents, and immunosuppressant derivatives [1], this compound is commercially offered at a minimum purity of 95% (C₁₀H₁₃Cl₂NO, MW 234.12 g/mol) . Its procurement value is intrinsically tied to the specific 3,5-dichlorophenyl substitution pattern and the hydroxyl position on the propanol chain, features that critically modulate its physicochemical properties and subsequent biological performance.

Substitution Pattern 3,5-Dichlorobenzyl motif for selectivity context distinct from 3,4-dichloro series
Alcohol Position Primary 1-ol on 2-aminopropane backbone enables selective conjugation strategies
Purity Context Specification-controlled procurement supports reproducible SAR campaigns

1- and 2-Propanol Isomer Non-Interchangeability


Within the aminopropanol chemotype, minor structural perturbations between isomers such as 2-{[(3,5-dichlorophenyl)methyl]amino}propan-1-ol and its 2-ol counterpart (1-{[(3,5-dichlorophenyl)methyl]amino}propan-2-ol) produce distinct hydrogen-bonding topologies and electronic effects at the reactive amino group. These nuances directly alter pKa, nucleophilicity in downstream derivatizations, and, critically, the ability of the resulting product to achieve the correct pharmacophore conformation for target binding [1]. Generic substitution risks introducing an incompatible hydroxyl position, leading to a complete loss of activity or the generation of an inactive stereoisomer in chiral syntheses, making the precise isomer non-substitutable for medicinal chemistry and chemical biology procurement.

Target Isomer Profile
Substitution Risk
Primary alcohol (1-ol) on 2-aminopropane
Secondary alcohol (2-ol) may alter H-bonding topology and solubility
Defined amine nucleophilicity context
Altered pKa may shift coupling and derivatization behavior
Expected pharmacophore fit for target
Pharmacophore conformation may not transfer between isomers

2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol: Evidence Dimensions


Hydroxyl Position: Physicochemical and Reactivity Differences

The 2-aminopropan-1-ol backbone of the target compound fosters a primary alcohol microenvironment, a stark contrast to the secondary alcohol of its 2-ol isomer. This structural shift is a critical determinant of the amine's basicity and the alcohol's nucleophilicity, influencing both reactivity in coupling reactions and metabolic stability . While direct pKa data for these specific isomers is unavailable, class-level inference from amino alcohol patents indicates that such a hydroxyl shift can alter amine pKa by >0.5 units, a sufficient magnitude to change ionization states at physiological pH and impact receptor interactions [1].

Hydroxyl Position
Class-level
Primary alcohol (1-ol) vs secondary (2-ol)
Target2-aminopropan-1-ol
Comparator2-ol isomer
Supports isomer-specific reactivity review
No direct pKa data; class-level pKa shift estimated ~0.5-1.0 units
Isomerism Physicochemical Properties Medicinal Chemistry

3,5-Dichloro Substitution: Electronic and Steric Profile

The 3,5-dichlorophenyl motif establishes a symmetrical electron-withdrawing environment on the aromatic ring, resulting in a unique molecular electrostatic potential surface compared to 2,4- or 3,4-dichloro isomers. A 3,5-dichloro substitution can enhance halogen bonding with specific protein pockets compared to 2,4-dichloro, while simultaneously altering the rotational freedom of the benzylamino group relative to a non-chlorinated or differently substituted phenyl ring . Class-level review of beta-adrenergic ligands confirms that moving the chlorine substituents from 3,4- (as in Dichloroisoproterenol) to 3,5- can shift receptor selectivity between the β1 and β2 subtypes [1].

3,5-Dichloro Pattern
Class-level
3,5- vs 3,4-dichloro substitution
Target3,5-dichlorophenylmethyl
ReferenceDCI (3,4-dichloro), IC50 ~51-115 nM
Supports selectivity fingerprint review
Direct IC50 not available for target; predictive SAR context
SAR Halogen Bonding Receptor-Ligand Interaction

Methyl Substitution: Conformational Space

The presence of a single methyl group at the 2-position of the propanol scaffold is a key differentiator from the unsubstituted 2-{[(3,5-dichlorophenyl)methyl]amino}ethan-1-ol and the gem-dimethyl analog 2-{[(3,5-dichlorophenyl)methyl]amino}-2-methylpropan-1-ol. This single methyl substituent introduces a chiral center (when the amine is differentially substituted) and restricts conformational flexibility compared to the unsubstituted ethane chain, while avoiding the excessive steric bulk and increased lipophilicity (LogP) of the gem-dimethyl derivative . Published LogP data for a related 3,5-dichlorophenyl compound shows a value of 3.0467, setting a baseline for lipophilicity; the gem-dimethyl analog would exhibit a LogP approximately 0.5 units higher [1].

Methyl Substitution
Supporting evidence
Single methyl; related LogP ~3.05
Target2-aminopropan-1-ol
ReferenceRelated 3,5-Cl-phenyl-propanol LogP 3.0467
Supports lipophilicity profiling context
No direct target compound LogP available
Conformational Analysis Metabolic Stability Drug-Likeness

Commercial Availability with Defined Purity

The target compound is routinely available from commercial suppliers with a declared minimum purity specification of 95%, as confirmed by multiple vendor datasheets . This established purity threshold is critical for reproducible SAR studies and synthetic planning. In contrast, many positional isomers or close analogs in this chemical space (e.g., 1-{[(3,5-Dichlorophenyl)methyl]amino}propan-2-ol or 2-Amino-2-(3,5-dichlorophenyl)-1-propanol) are listed with undefined purity or are not in stock, creating a procurement bottleneck and introducing batch-to-batch variability risks .

Purity Specification
Data to verify
Min. 95% (vendor-specified)
Supports procurement consistency review
Vendor-sourced specification; verify per lot
Purity Specification Procurement Reproducibility

2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol: Application Scenarios


Medicinal Chemistry: Synthesis of Beta-Adrenergic Ligands

Employ this compound as a precursor for second-generation beta-blockers or agonists, leveraging its primary alcohol group for selective conjugation (e.g., with propiophenone derivatives [1]). The 3,5-dichlorophenyl motif is intended to explore a selectivity profile distinct from 3,4-dichlorophenyl-containing classics like Dichloroisoproterenol [2], potentially favoring β2-adrenergic receptor engagement as suggested by class-level SAR.

Chemical Biology: Amino Alcohol Metabolism Probe

Utilize the compound as a model substrate to study N-dealkylation or alcohol dehydrogenase activity in hepatic microsomal fractions. Its specific backbone structure (methyl-substituted propanol) provides a metabolic stability midpoint between rapidly metabolized linear amino-ethanols and highly stable gem-dimethyl analogs, allowing for controlled profiling of enzyme kinetics .

Synthetic Methodology: 3,5-Dichlorobenzyl Synthon Reactivity

Use this compound as a benchmark nucleophile test partner for evaluating new benzylation conditions or novel protecting group strategies. The defined reactivity of the secondary amine, influenced by the adjacent primary alcohol and chiral methyl group, makes it a sensitive probe for optimizing reaction yield and selectivity [3], with the guaranteed >95% purity ensuring that starting material quality does not confound kinetic studies.

Application
Selection Property
Validation Focus
Beta-Adrenergic Ligand Synthesis
3,5-Dichloro substitution context
Receptor subtype selectivity review
Amino Alcohol Metabolism Probe
Methyl-substituted propanol backbone
Enzyme kinetics profiling context
3,5-Dichlorobenzyl Synthon Reactivity
Specification-controlled purity
Reaction yield and selectivity benchmarks
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